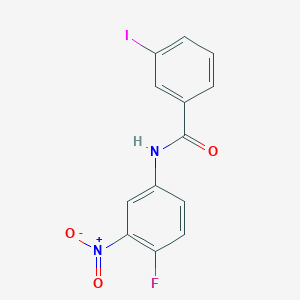![molecular formula C16H14N4O3S B11025293 5-(methoxyacetyl)-2-[(5-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B11025293.png)
5-(methoxyacetyl)-2-[(5-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(methoxyacetyl)-2-[(5-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methoxyacetyl)-2-[(5-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: Starting with a phenyl-substituted thiazole precursor.
Pyrimidine ring construction: Using appropriate reagents to form the pyrimidine core.
Methoxyacetylation: Introducing the methoxyacetyl group under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including:
- Use of cost-effective reagents.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups.
Reduction: Reduction reactions could modify the pyrimidinone or thiazole rings.
Substitution: Various substitution reactions might occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, potentially leading to derivatives with modified biological activities.
科学的研究の応用
5-(メトキシアセチル)-2-[(5-フェニル-1,3-チアゾール-2-イル)アミノ]ピリミジン-4(3H)-オンは、さまざまな分野で応用できる可能性があります。
化学: より複雑な分子のビルディングブロックとして。
生物学: 生物学的経路や相互作用を研究するための潜在的な用途。
医学: 生物学的活性による、潜在的な治療的用途。
工業: 医薬品や農薬の合成における用途。
作用機序
5-(メトキシアセチル)-2-[(5-フェニル-1,3-チアゾール-2-イル)アミノ]ピリミジン-4(3H)-オンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。 関与する経路は、特定の生化学的プロセスを阻害または活性化する可能性のある、その生物学的活性に依存します。
6. 類似の化合物との比較
類似の化合物
- 5-(アセチル)-2-[(5-フェニル-1,3-チアゾール-2-イル)アミノ]ピリミジン-4(3H)-オン
- 5-(メトキシアセチル)-2-[(5-メチル-1,3-チアゾール-2-イル)アミノ]ピリミジン-4(3H)-オン
独自性
5-(メトキシアセチル)-2-[(5-フェニル-1,3-チアゾール-2-イル)アミノ]ピリミジン-4(3H)-オンの独自性は、特定の官能基とその配置にあり、それは類似の化合物と比較して、異なる生物学的活性と化学的性質を付与する可能性があります。
類似化合物との比較
Similar Compounds
- 5-(acetyl)-2-[(5-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one
- 5-(methoxyacetyl)-2-[(5-methyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 5-(methoxyacetyl)-2-[(5-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one lies in its specific functional groups and their arrangement, which may confer distinct biological activities and chemical properties compared to similar compounds.
特性
分子式 |
C16H14N4O3S |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
5-(2-methoxyacetyl)-2-[(5-phenyl-1,3-thiazol-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H14N4O3S/c1-23-9-12(21)11-7-17-15(19-14(11)22)20-16-18-8-13(24-16)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,17,18,19,20,22) |
InChIキー |
AEFICKYNBWPRSD-UHFFFAOYSA-N |
正規SMILES |
COCC(=O)C1=CN=C(NC1=O)NC2=NC=C(S2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11025213.png)
![3-(4-Methoxyphenyl)-5-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]imidazolidine-2,4-dione](/img/structure/B11025220.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B11025233.png)

![3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B11025248.png)
![2'-butyl-N-[2-(furan-2-yl)ethyl]-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11025250.png)
![1-benzyl-5-oxo-N-[(2E)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11025251.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-{[2,2,4-trimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-6-yl]oxy}ethanone](/img/structure/B11025259.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B11025264.png)
![[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)-methanone](/img/structure/B11025269.png)
![Methyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11025276.png)
![3-(4-chlorophenyl)-7-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11025278.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B11025279.png)
